N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety and an isothiochromene carboxamide group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multiple steps. The preparation begins with the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes . The isothiochromene carboxamide group is then introduced through a series of reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole and isothiochromene moieties can undergo substitution reactions with halogens or other electrophiles under suitable conditions
Scientific Research Applications
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to nucleic acids and proteins, affecting their function . The isothiochromene group may also contribute to the compound’s biological activity by interacting with cellular pathways and enzymes .
Comparison with Similar Compounds
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can be compared with other benzimidazole derivatives, such as:
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
Benzimidazole-2-yl hydrazones: Exhibiting combined antiparasitic and antioxidant activities.
Substituted benzimidazoles: With diverse biological activities including antiviral and anticancer properties. The uniqueness of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE lies in its combined structural features and the resulting multifaceted biological activities.
Properties
Molecular Formula |
C20H17N3O2S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c24-19(17-12-13-6-1-2-7-14(13)20(25)26-17)21-11-5-10-18-22-15-8-3-4-9-16(15)23-18/h1-4,6-9,12H,5,10-11H2,(H,21,24)(H,22,23) |
InChI Key |
BDIYSVGHUYGBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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